4-Bromophenanthrene

Overview

Description

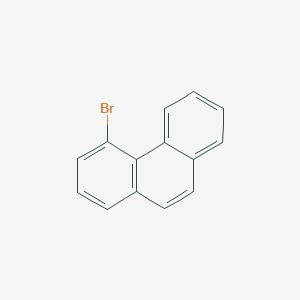

4-Bromophenanthrene is an organic compound with the molecular formula C14H9Br It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The bromine atom is attached to the fourth carbon of the phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenanthrene can be synthesized through the bromination of phenanthrene. The process involves the reaction of phenanthrene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions, allowing the bromine to selectively substitute a hydrogen atom at the fourth position of the phenanthrene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions. The use of efficient bromine sources and optimized reaction conditions ensures high yield and purity of the product. Industrial setups may also incorporate continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives.

Reduction Reactions: Reduction of this compound can yield phenanthrene derivatives with reduced bromine content.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.

Oxidation: Oxidizing agents like chromic acid or potassium permanganate are commonly employed.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can facilitate the reduction process.

Major Products Formed:

Substitution: Products include 4-methoxyphenanthrene or 4-cyanophenanthrene.

Oxidation: Phenanthrenequinone derivatives.

Reduction: Reduced phenanthrene derivatives.

Scientific Research Applications

4-Bromophenanthrene is a polycyclic aromatic hydrocarbon with a bromine substituent at the fourth carbon of the phenanthrene structure. Its molecular formula is C14H9Br, and it has garnered attention in various scientific fields due to its versatile applications. This article explores the diverse applications of this compound, focusing on its significance in chemistry, biology, and industry, while also providing detailed data tables and case studies.

Synthetic Routes

This compound can be synthesized through the bromination of phenanthrene, typically using bromine in carbon tetrachloride under reflux conditions. This method allows for selective substitution at the fourth position of the phenanthrene ring, yielding high purity and yield of the product.

Building Block in Organic Synthesis

This compound serves as an essential building block for synthesizing more complex organic molecules. It is frequently used to create various phenanthrene derivatives that are crucial in developing advanced materials and pharmaceuticals .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Bromination of Phenanthrene | High | Reflux in CCl₄ |

| Pd-catalyzed C–H Functionalization | 56 | Anhydrous conditions |

Research indicates that this compound exhibits potential biological activities, particularly in its interactions with biological macromolecules. Studies have suggested its role as a precursor for pharmaceutical compounds, exploring its efficacy against various biological targets .

Medicinal Chemistry

The compound has been investigated for its anticancer properties. In vitro studies have shown significant antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

| Cell Line | IC50 Value (nM) |

|---|---|

| SMMC-7721 | 88 |

| HepG2 | 120 |

| MDA-MB-231 | 150 |

In vivo studies using xenograft tumor models further confirmed its efficacy in inhibiting tumor growth, suggesting a promising avenue for therapeutic applications in oncology .

Production of Dyes and Plastics

In industrial settings, this compound is utilized in producing dyes and plastics. Its chemical structure allows for modifications that enhance the properties of these materials, making it valuable in manufacturing processes.

Research and Development

The compound is also used extensively in research settings to develop new materials with specific properties tailored for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 4-Bromophenanthrene involves its ability to undergo various chemical transformations. The bromine atom in the compound is reactive and can participate in substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

9-Bromophenanthrene: Another brominated derivative of phenanthrene, differing in the position of the bromine atom.

3-Bromophenanthrene: Similar structure with the bromine atom at the third position.

1-Bromopyrene: A brominated polycyclic aromatic hydrocarbon with a different core structure.

Uniqueness: 4-Bromophenanthrene is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of distinct derivatives and applications compared to other bromophenanthrene compounds.

Biological Activity

4-Bromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological significance, and relevant case studies regarding the compound.

- Chemical Formula : C₁₄H₉Br

- Molecular Weight : 269.13 g/mol

- CAS Number : 573-17-1

This compound is characterized by its bromine substitution at the fourth position of the phenanthrene ring system, which influences its chemical reactivity and biological interactions.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including electrophilic bromination of phenanthrene. The reaction typically involves the use of bromine in a suitable solvent, and conditions are optimized to favor the formation of the desired brominated product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several compounds based on this compound and evaluated their in vitro activity against various bacterial strains:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| d1 | Moderate | Weak |

| d2 | Strong | Moderate |

| d3 | Weak | Strong |

| d6 | Strong | Moderate |

| d7 | Very Strong | Very Strong |

The compounds d6 and d7 were particularly noted for their potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, this compound derivatives have shown promising anticancer activity. For instance, a study assessed the effects on MCF7 breast cancer cells using the Sulforhodamine B assay:

| Compound | IC₅₀ (µM) |

|---|---|

| d6 | 10 |

| d7 | 5 |

The results indicated that compounds d6 and d7 exhibited significant cytotoxicity against MCF7 cells, suggesting their potential as therapeutic agents in breast cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms between this compound derivatives and biological targets. These studies utilized software such as Schrodinger to predict binding affinities and elucidate the binding modes of these compounds with specific receptors.

Key Findings from Molecular Docking:

- Binding Affinity : Compounds showed varying degrees of binding affinity, with some exhibiting high negative free energy values, indicating strong interactions with target proteins.

- Active Sites : The docking studies revealed that key interactions involved hydrogen bonding and π-π stacking with amino acid residues at the active sites.

Case Studies

-

Antimicrobial Screening :

A comprehensive study evaluated several synthesized derivatives for their antimicrobial efficacy. The results highlighted that specific substitutions on the phenanthrene core significantly enhanced activity against bacterial strains . -

Anticancer Evaluation :

Another case focused on assessing the anticancer properties of this compound derivatives against different cancer cell lines. The study concluded that certain structural modifications could lead to enhanced cytotoxicity, paving the way for new drug development . -

Environmental Impact :

Research has also indicated that this compound can be found in environmental samples due to industrial processes. Its persistence raises concerns regarding its potential bioaccumulation and toxicity in aquatic organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromophenanthrene, and how do they compare in efficiency and scalability?

- Methodological Answer : this compound can be synthesized via a three-step sequence starting from 2-bromobenzaldehyde (16) and 2-bromophenylboronic acid (17). A Suzuki coupling yields biaryl intermediates (82% efficiency), followed by Seyferth-Gilbert homologation and PtCl₂-catalyzed cycloisomerization (85–92% yield) . Alternative routes include ozonolysis of deuterium-labeled olefins and cyclization strategies, though these may involve photochemical steps with lower efficiency . For scalability, the Suzuki route is preferred due to its modularity and compatibility with diverse substrates.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, analogous brominated aromatics (e.g., 9-bromophenanthrene) require handling under fume hoods with PPE (gloves, lab coats, goggles). Storage should be in airtight containers away from light and oxidizers. Hazard classification under CLP regulations (EC No. 1272/2008) should be cross-checked with local guidelines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and bromine-induced deshielding effects.

- GC-MS : For purity assessment and molecular ion identification (e.g., m/z = 264 [M⁺] for C₁₄H₉Br).

- FT-IR : To detect C-Br stretching vibrations (~560 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Yield discrepancies often arise from variations in cycloisomerization catalysts (e.g., PtCl₂ vs. AuCl₃) or solvent systems. Systematic replication studies under inert atmospheres (argon/nitrogen) are advised. Quantify side products (e.g., debrominated byproducts) via HPLC and adjust stoichiometry or catalyst loading accordingly .

Q. What mechanistic insights explain the regioselectivity of bromination in phenanthrene derivatives?

- Methodological Answer : Bromination at the 4-position is influenced by electron density distribution. Computational methods (DFT) reveal that the 4-position’s lower electron density (due to aromatic ring strain) favors electrophilic substitution. Experimental validation involves competitive bromination of phenanthrene vs. substituted analogs under controlled conditions (e.g., Br₂/FeBr₃) .

Q. How does this compound serve as a precursor in asymmetric synthesis of chiral helicenes?

- Methodological Answer : this compound is a key intermediate in synthesizing enantiopure helical ferrocenes. Its bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic esters to construct pentacyclic frameworks. Chiral induction is achieved using palladium catalysts with BINAP ligands, followed by optical resolution via chiral HPLC .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (95:5 to 80:20).

- Crystallization : Recrystallize from ethanol/water mixtures to exploit solubility differences.

- TLC Monitoring : Track elution using UV-active spots (Rf ~0.5 in hexane/EtOAc 9:1) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported bioconcentration factors (BCF) for brominated phenanthrenes?

- Methodological Answer : BCF variability stems from differences in test organisms (e.g., fish vs. algae) and exposure durations. Follow OECD Test Guideline 305 for standardized assays. Cross-validate using QSAR models (e.g., EPI Suite) and prioritize peer-reviewed ecotoxicological data from ECHA databases .

Q. What analytical frameworks support the validation of this compound’s environmental persistence?

- Methodological Answer : Combine:

Properties

IUPAC Name |

4-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAUCSIMQRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305754 | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19462-79-4 | |

| Record name | 4-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.